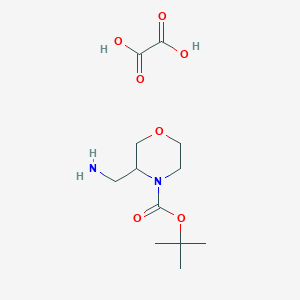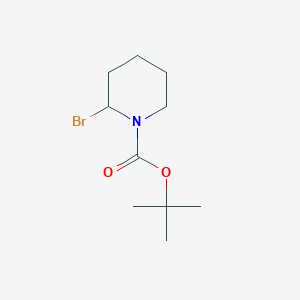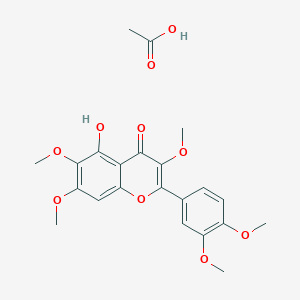
Flavone, 5-hydroxy-3,3',4',6,7-pentamethoxy-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flavone, 5-hydroxy-3,3’,4’,6,7-pentamethoxy-, acetate is a polymethoxyflavone compound. Flavones are a class of flavonoids, which are polyphenolic compounds known for their antioxidant properties. This specific compound has been isolated from various plant sources and has shown potential in various biological activities, including anti-allergic and antioxidant effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of flavone, 5-hydroxy-3,3’,4’,6,7-pentamethoxy-, acetate typically involves the methylation of hydroxyl groups on the flavone backbone. The process can be carried out using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction conditions often require refluxing the mixture in an appropriate solvent like acetone or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar methylation processes on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Flavone, 5-hydroxy-3,3’,4’,6,7-pentamethoxy-, acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the flavone structure to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxylated flavones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying the reactivity of polymethoxyflavones.
Industry: Could be used in the development of antioxidant formulations for food and cosmetic products.
Wirkmechanismus
The mechanism of action of flavone, 5-hydroxy-3,3’,4’,6,7-pentamethoxy-, acetate involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy-3,6,7,4’-tetramethoxyflavone: Another polymethoxyflavone with similar antioxidant properties.
3,5,7,3’,4’-Pentamethoxyflavone: Known for its role in adipocyte differentiation.
Uniqueness
Flavone, 5-hydroxy-3,3’,4’,6,7-pentamethoxy-, acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity compared to other polymethoxyflavones.
Eigenschaften
Molekularformel |
C22H24O10 |
|---|---|
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
acetic acid;2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one |
InChI |
InChI=1S/C20H20O8.C2H4O2/c1-23-11-7-6-10(8-12(11)24-2)18-20(27-5)17(22)15-13(28-18)9-14(25-3)19(26-4)16(15)21;1-2(3)4/h6-9,21H,1-5H3;1H3,(H,3,4) |
InChI-Schlüssel |
WGEPHDGANROWCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R,4R,8S,9S,12R,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B14786783.png)
![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)-2-phenylacetamide](/img/structure/B14786785.png)
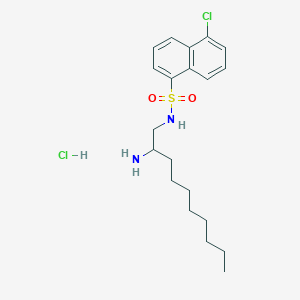
![1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol](/img/structure/B14786798.png)
![2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14786800.png)


![Cyclohexylmethyl ((6aS)-6a-methyl-3,4,6a,7,8,9,9a,9b,10,11-decahydroindeno[5,4-f]isochromen-7-yl) carbonate](/img/structure/B14786833.png)
![tert-butyl N-[5-oxo-2-(2,4,5-trifluorophenyl)oxan-3-yl]carbamate](/img/structure/B14786838.png)
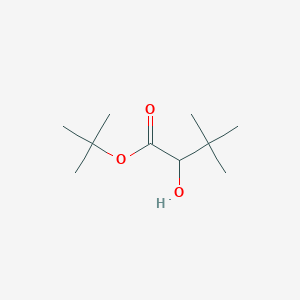
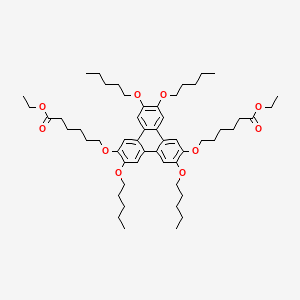
![7-[4-(4-[1,1'-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole](/img/structure/B14786850.png)
